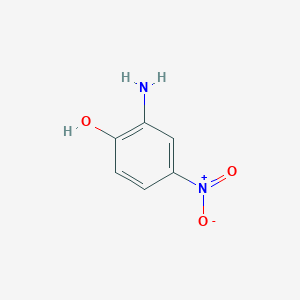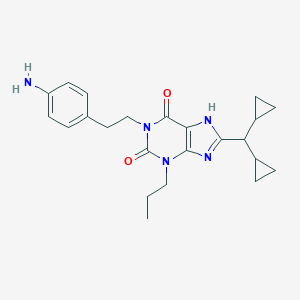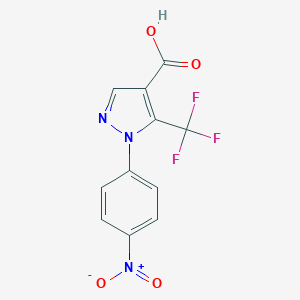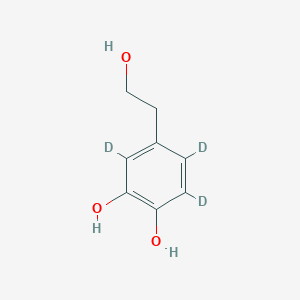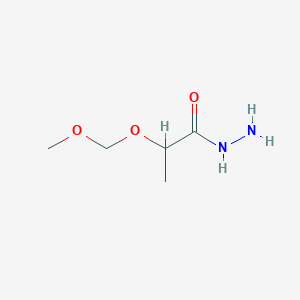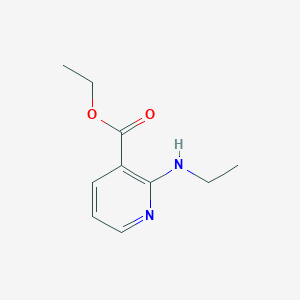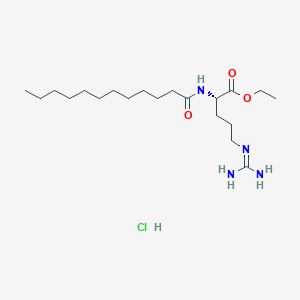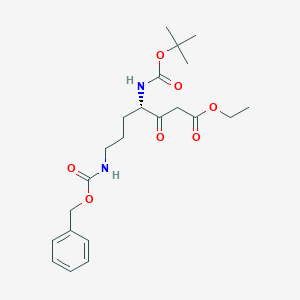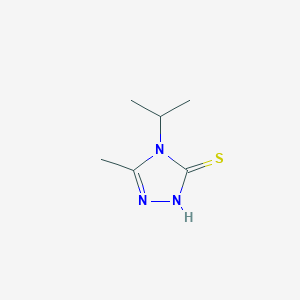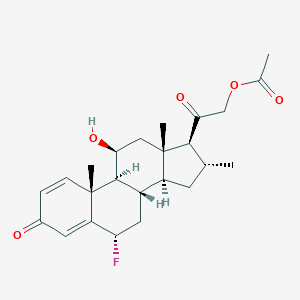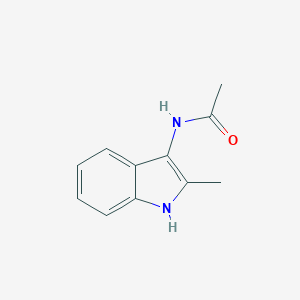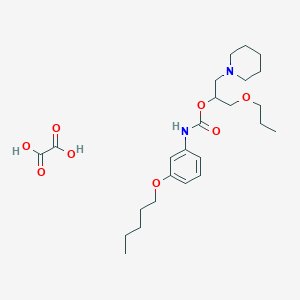
3-(4-Chlorophenyl)-2-cyanoacrylic acid
Vue d'ensemble
Description
The compound of interest, 3-(4-Chlorophenyl)-2-cyanoacrylic acid, is a derivative of 2-cyanoacrylic acid, which is a key component in various research areas, including herbicidal activity, optoelectronic properties, and synthesis of compounds with potential antitumor and antimicrobial activities. The chlorophenyl group attached to the molecule suggests potential for interaction with various biological systems and possibly enhanced physicochemical properties.
Synthesis Analysis
The synthesis of related 2-cyanoacrylic acid derivatives involves various strategies. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors involves the introduction of a suitable group at the 3-position of acrylate, which is essential for high herbicidal activity . Similarly, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate includes reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . These methods highlight the importance of substituents at the 3-position for the activity and properties of the cyanoacrylate compounds.
Molecular Structure Analysis
The molecular structure of cyanoacrylic acid derivatives is crucial for their function. For example, the compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exists in the solid state as the enamine tautomer, with the cyano group cis to the 4-chlorophenyl group . The bond distances and configurations are critical for the stability and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-cyanoacrylic acid derivatives is influenced by the substituents on the molecule. For instance, the presence of a 4-chlorophenyl group can lead to various reactions, such as the formation of glycosides in the presence of different sugars . The reactivity is also a function of the molecular structure, where the electron-withdrawing cyano group can enhance the electrophilic character of the molecule, facilitating further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyanoacrylic acid derivatives are significantly influenced by their molecular structure. Theoretical studies on similar molecules, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have shown that these compounds possess notable optoelectronic and thermodynamic properties, making them suitable for applications in nonlinear optical materials and photovoltaic devices . Doping with atoms like potassium can further enhance these properties, as observed in the increased dipole moment, polarizability, and hyperpolarizability . These properties are essential for the application of these compounds in various technological fields.
Applications De Recherche Scientifique
Molecular Engineering and Solar Cell Applications
- Synthesis of Organic Sensitizers : Novel organic sensitizers for solar cell applications have been synthesized, incorporating 3-(4-chlorophenyl)-2-cyanoacrylic acid, demonstrating high efficiency in converting sunlight to electricity. These sensitizers, when anchored onto TiO2 film, show high incident photon to current conversion efficiency, highlighting their potential in photovoltaic technology (Kim et al., 2006).
- Dye-Sensitized Solar Cells : Research on dye-sensitized solar cells (DSSCs) utilizes derivatives of 3-(4-chlorophenyl)-2-cyanoacrylic acid. These compounds show promising results in terms of efficiency under standard sunlight conditions, indicating a significant role in the development of sustainable energy solutions (Hagberg et al., 2008).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Synthesized acrylamide derivatives, including those related to 3-(4-chlorophenyl)-2-cyanoacrylic acid, have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions. These compounds demonstrate significant potential in protecting metals like copper from corrosion, essential for various industrial applications (Abu-Rayyan et al., 2022).
Agricultural Chemistry and Herbicide Development
- Herbicidal Activity : Compounds derived from 3-(4-chlorophenyl)-2-cyanoacrylic acid have been synthesized and tested for their herbicidal activities. These studies reveal that such compounds can act as effective herbicides, potentially leading to new classes of agricultural chemicals (Wang et al., 2004).
Optoelectronics and Nonlinear Optical Materials
- Nonlinear Optical Materials : The structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, indicate its suitability as a nonlinear optical material. This research contributes to the development of advanced optoelectronic devices (Fonkem et al., 2019).
Environmental Applications
- Removal of Chlorophenols : Studies on hydrophobic deep eutectic solvents, including those related to 3-(4-chlorophenyl)-2-cyanoacrylic acid, demonstrate their effectiveness in extracting chlorophenols from wastewater. This research has significant implications for environmental remediation and pollution control (Adeyemi et al., 2020).
Safety And Hazards
This involves detailing any known hazards associated with the compound, as well as appropriate safety precautions.
Orientations Futures
This could involve potential applications for the compound, areas where further research is needed, or new methods of synthesis.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCRRKYUQNHWLJ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-cyanoacrylic acid | |
CAS RN |
20374-46-3 | |
| Record name | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


